8H-7,10-Methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxylic acid, 5-(1,1-dimethylethyl)-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-14-methoxy-3,6-dioxo-, (1aR,5S,8S,10R,22aR)-
Description
The compound 8H-7,10-Methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxylic acid, 5-(1,1-dimethylethyl)-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-14-methoxy-3,6-dioxo-, (1aR,5S,8S,10R,22aR)- is a structurally complex macrocyclic molecule. It serves as a critical intermediate or active pharmaceutical ingredient (API) in hepatitis C virus (HCV) protease inhibitors, such as voxilaprevir (USAN: DE-46) and grazoprevir hydrate . Its core structure features a methanocyclopropa-fused quinoxaline scaffold, a tert-butyl group at position 5, and a methoxy substituent at position 12. The stereochemistry (1aR,5S,8S,10R,22aR) is essential for binding to the HCV NS3/4A protease, a key therapeutic target .
Properties
IUPAC Name |
(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O7/c1-29(2,3)24-26(34)33-15-18(14-22(33)27(35)36)39-25-20(30-19-11-10-17(38-4)13-21(19)31-25)9-7-5-6-8-16-12-23(16)40-28(37)32-24/h10-11,13,16,18,22-24H,5-9,12,14-15H2,1-4H3,(H,32,37)(H,35,36)/t16-,18-,22+,23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVROMYPOGKZNLP-FDOFPDFBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)O)OC3=NC4=C(C=CC(=C4)OC)N=C3CCCCCC5CC5OC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)O)OC3=NC4=C(C=CC(=C4)OC)N=C3CCCCC[C@@H]5C[C@H]5OC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152954 | |
| Record name | MK 5172 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206524-85-7 | |
| Record name | (1aR,5S,8S,10R,22aR)-5-(1,1-Dimethylethyl)-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-14-methoxy-3,6-dioxo-8H-7,10-methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206524-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl)-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-14-methoxy-3,6-dioxo-8H-7,10-methanocyclopropa(18,19)(1,10,3,6)dioxadiazacyclononadecino(11,12-b)quinoxaline-8-carboxylic acid, (1aR,5S,8S,10R,22aR)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206524857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK 5172 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,1-DIMETHYLETHYL)-1,1A,3,4,5,6,9,10,18,19,20,21,22,22A-TETRADECAHYDRO-14-METHOXY-3,6-DIOXO-8H-7,10-METHANOCYCLOPROPA(18,19)(1,10,3,6)DIOXADIAZACYCLONONADECINO(11,12-B)QUINOXALINE-8-CARBOXYLIC ACID, (1AR,5S,8S,10R,22AR)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU4QU6O6X6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound 8H-7,10-Methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxylic acid , with the chemical formula and CAS number 1206524-84-6 , is a member of the quinoxaline family. Quinoxalines are known for their diverse biological activities including antibacterial, anti-inflammatory, and antitumor properties. This article aims to explore the biological activity of this specific compound through detailed analysis of its pharmacological effects and mechanisms.
The compound exhibits several notable chemical properties which influence its biological activity:
| Property | Value |
|---|---|
| Boiling Point | 778.9 ± 60.0 °C (Predicted) |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) |
| pKa | 11.10 ± 0.60 (Predicted) |
These properties suggest a stable structure that may interact effectively with biological targets.
Quinoxaline derivatives have been shown to inhibit various kinases and exhibit cytotoxic effects in cancer cell lines. The specific mechanisms of action for this compound include:
- Inhibition of SRPK-1 Kinase : Research indicates that derivatives similar to this compound can inhibit SRPK-1 kinase activity with IC50 values lower than 10 µM. For instance, certain carboxylic acid derivatives demonstrated significant inhibition against SRPK-1 kinase .
- Antimicrobial Activity : Quinoxaline derivatives have been reported to possess antimicrobial properties against strains such as M. tuberculosis. The presence of specific functional groups can enhance this activity significantly .
Biological Activity Studies
Recent studies have highlighted the biological activities associated with quinoxaline derivatives:
- Antitumor Activity : In vitro studies have shown that quinoxaline compounds can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .
- Antimicrobial Efficacy : Compounds similar to the target compound have demonstrated low minimum inhibitory concentrations (MICs) against pathogenic bacteria and mycobacteria, indicating potential as antimicrobial agents .
- Selectivity in Kinase Inhibition : The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinoxaline scaffold can lead to enhanced selectivity for particular kinases, such as HsPim-1 and RnDYRK1A .
Case Studies
Several case studies provide insight into the effectiveness of quinoxaline derivatives:
- A study on a series of tricyclic quinoxaline analogues found that certain compounds exhibited IC50 values as low as 0.04 µM against SRPK-1 kinase, demonstrating potent inhibitory activity .
- Another investigation into quinoxaline derivatives revealed that structural modifications significantly influenced their antimicrobial potency against M. tuberculosis, with some compounds achieving MIC values comparable to established antibiotics .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. The synthesis of quinoxaline-benzofuran hybrids has shown promising antibacterial activity against various strains of bacteria. Such compounds may serve as potential candidates for developing new antibiotics to combat resistant bacterial strains .
Anticancer Properties
Quinoxaline derivatives have been studied for their anticancer effects. Some studies demonstrate that modifications to the quinoxaline structure can enhance its efficacy against cancer cell lines. This compound may play a role in the development of novel anticancer agents by targeting specific pathways involved in tumor growth and proliferation .
Neuroprotective Effects
Recent studies suggest that certain derivatives of quinoxaline compounds can provide neuroprotective effects. These compounds may help in mitigating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Material Science Applications
Polymer Chemistry
The unique structural features of 8H-7,10-Methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxylic acid allow it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .
Nanotechnology
The compound's ability to form stable complexes with metal ions positions it as a candidate for applications in nanotechnology. It can be utilized in the synthesis of metal-organic frameworks (MOFs) and other nanomaterials that have applications in catalysis and drug delivery systems .
Agricultural Chemistry Applications
Pesticide Development
Quinoxaline derivatives have been explored for their potential use as pesticides due to their biological activity against pests and pathogens affecting crops. The modification of the quinoxaline structure could lead to the development of more effective agrochemicals with reduced environmental impact .
Case Studies
-
Synthesis and Antibacterial Activity
A study demonstrated the synthesis of novel quinoxaline-benzofuran hybrids with enhanced antibacterial properties. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents . -
Neuroprotective Agents
Research highlighted a series of quinoxaline derivatives that were tested for neuroprotective effects in vitro. The findings showed that certain modifications enhanced the protective effects against oxidative stress-induced neuronal damage . -
Polymer Applications
A report on the use of quinoxaline-based monomers in polymer synthesis revealed improved thermal stability and mechanical properties in the resulting polymers. This suggests potential applications in high-performance materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound belongs to a class of macrocyclic HCV NS3/4A protease inhibitors. Below is a detailed comparison with structurally related compounds:
Key Structural Differences
Core Architecture: The target compound and MK-5172 Intermediate 1 share a methanocyclopropa-quinoxaline macrocycle, whereas ABT-493/G features a cyclopenta-quinoxaline system . The antibacterial analogue () lacks macrocyclization, emphasizing the necessity of the macrocyclic framework for HCV protease inhibition .
Substituent Effects :
- The tert-butyl group in the target compound enhances hydrophobic interactions with the NS3/4A protease’s S2 pocket, a feature absent in ABT-493/G .
- Methoxy vs. Difluoro : The methoxy group at position 14 in the target compound improves metabolic stability compared to ABT-493/G’s difluoro substituents, which may increase electronegativity but reduce oral bioavailability .
Stereochemical Complexity : The (1aR,5S,8S,10R,22aR) configuration in the target compound is critical for avoiding off-target effects, whereas MK-5172 Intermediate 1’s stereochemistry optimizes cyclopropane sulfonyl group orientation for covalent binding .
Q & A
(Basic) What are the established synthetic methodologies for synthesizing this complex heterocyclic compound?
Methodological Answer:
The synthesis involves multi-step strategies focusing on cyclocondensation, lactamization, and stereochemical control. Key approaches include:
- Cyclocondensation : Reacting 7,8-diaminoquinoline derivatives with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine to form pyrido-quinoxaline cores (site-selective reactions under mild conditions) .
- Lactamization : Using polyphosphoric acid (PPA) as a catalyst for thermal lactamization of 8-amino-7-substituted dihydroquinoline precursors, ensuring ring closure and stereochemical fidelity .
- Reduction-Oxidation Sequences : Reduction of nitro groups to amines followed by controlled oxidation to stabilize the methanocyclopropa moiety .
Critical Step : Monitoring reaction progress via TLC and intermediate purification via dry column vacuum chromatography (DCE/ethyl acetate elution) .
(Basic) How is the compound structurally characterized, and what analytical techniques are essential?
Methodological Answer:
- Spectral Analysis :
- NMR : H and C NMR confirm stereochemistry (e.g., 1aR,5S configurations) and methoxy/tert-butyl substituents .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and methoxy (C-O, ~1250 cm) functional groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 588.60 g/mol for related analogs) .
- X-ray Crystallography : Resolves absolute configuration of the methanocyclopropa bridge and tetradecahydro backbone .
(Advanced) How can researchers resolve discrepancies in reported biological activities (e.g., kinase inhibition vs. PDE10A antagonism)?
Methodological Answer:
- Target Validation Assays :
- Use isothermal titration calorimetry (ITC) to quantify binding affinities for kinases (e.g., SK2, PIM) and phosphodiesterases (PDE10A) under standardized buffer conditions .
- Conduct knockdown studies (siRNA/CRISPR) to isolate primary targets in cellular models (e.g., neuroblastoma for PDE10A activity) .
- Data Normalization : Compare IC values across studies using consistent assay protocols (e.g., ATP concentration in kinase assays) to mitigate variability .
(Advanced) What computational strategies optimize reaction conditions for large-scale synthesis while preserving stereochemistry?
Methodological Answer:
- AI-Driven Process Simulation :
- Scale-Up Protocols :
- Apply membrane separation technologies (e.g., nanofiltration) for intermediate purification, reducing solvent waste .
- Optimize process control loops (PID controllers) for temperature/pH stability during nitro-group reductions .
(Basic) What biological activities are documented for this compound, and what are the proposed mechanisms?
Methodological Answer:
- Antitumor Activity : Inhibits PIM and IκB kinases via ATP-binding site competition (IC = 0.2–1.8 µM in leukemia cell lines) .
- Neuroprotective Effects : Acts as a PDE10A antagonist, elevating cAMP/cGMP in striatal neurons (EC = 50 nM) .
- Antimicrobial Potential : Structural analogs show moderate activity against Gram-positive bacteria (MIC = 8–32 µg/mL) via DNA gyrase inhibition .
(Advanced) How can researchers validate the compound’s interaction with adenosine A1 receptors amid conflicting in vitro vs. in vivo data?
Methodological Answer:
- Orthogonal Binding Assays :
- Perform radioligand displacement (H-CCPA for A1 receptors) with/without GTPγS to distinguish allosteric vs. competitive binding .
- Validate via β-arrestin recruitment assays (BRET-based) in HEK293T cells expressing A1 receptors .
- In Vivo Pharmacokinetics :
- Use microdialysis in rodent brains to correlate receptor occupancy (A1) with plasma concentrations, adjusting for blood-brain barrier permeability .
(Advanced) What strategies mitigate racemization during the synthesis of stereochemically sensitive intermediates?
Methodological Answer:
- Chiral Auxiliaries : Incorporate (1aR)-configured tert-butyl groups to sterically hinder epimerization during cyclopropane ring formation .
- Low-Temperature Protocols : Conduct nitro reductions at -20°C using NaBH/NiCl to preserve amine stereochemistry .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers in ester intermediates .
(Basic) What solvent systems are optimal for chromatographic purification of intermediates?
Methodological Answer:
- Normal-Phase Chromatography : Use dichloromethane/ethyl acetate (3:1) for polar intermediates (e.g., lactamized products) .
- Reverse-Phase HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) gradients for final compound purification (retention time ~12 min) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
